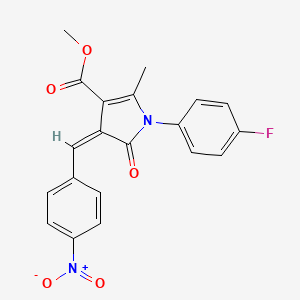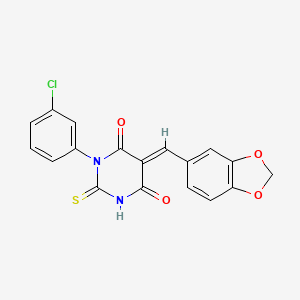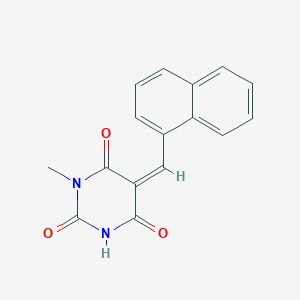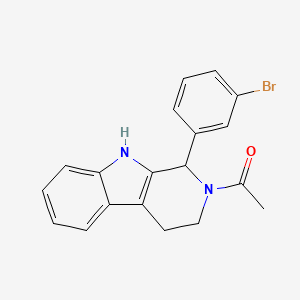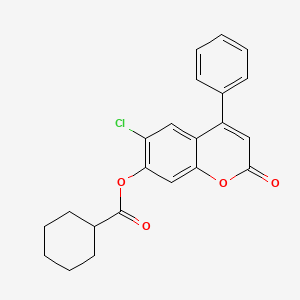![molecular formula C13H19NO3 B4974560 1-{[2-(2-furyl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B4974560.png)
1-{[2-(2-furyl)-1,3-dioxolan-4-yl]methyl}piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[2-(2-furyl)-1,3-dioxolan-4-yl]methyl}piperidine, commonly known as FDP, is a chemical compound with potential applications in scientific research. FDP is a heterocyclic compound that contains a furan ring and a piperidine ring. It has been synthesized using various methods and has shown promising results in scientific research applications.
Wirkmechanismus
The mechanism of action of FDP is not fully understood. However, it is believed to act as a modulator of the sigma-1 receptor. By binding to the receptor, FDP may alter its activity and downstream signaling pathways, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
FDP has been shown to have various biochemical and physiological effects. In vitro studies have shown that FDP can inhibit the growth of cancer cells and induce cell death. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, FDP has been shown to have analgesic effects and can reduce pain perception in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of FDP is its high affinity for the sigma-1 receptor, making it a potential tool for studying the receptor's function. Additionally, FDP has shown promising results in various scientific research applications, including cancer research and neuroprotection. However, one limitation of FDP is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on FDP. One direction is to further investigate its mechanism of action and downstream signaling pathways. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, further research is needed to optimize its synthesis and improve its solubility in aqueous solutions.
Synthesemethoden
FDP can be synthesized using a variety of methods. One common method involves the reaction of 2-furylcarbinol with piperidine in the presence of a Lewis acid catalyst. Another method involves the reaction of 2-furylaldehyde with piperidine in the presence of a reducing agent. Both methods result in the formation of FDP with high yield and purity.
Wissenschaftliche Forschungsanwendungen
FDP has shown potential in various scientific research applications. One of the most promising applications is its use as a ligand for the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. FDP has been shown to bind to the sigma-1 receptor with high affinity, making it a potential tool for studying the receptor's function.
Eigenschaften
IUPAC Name |
1-[[2-(furan-2-yl)-1,3-dioxolan-4-yl]methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-2-6-14(7-3-1)9-11-10-16-13(17-11)12-5-4-8-15-12/h4-5,8,11,13H,1-3,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCIKSUDUYWKBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2COC(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[2-(Furan-2-yl)-1,3-dioxolan-4-yl]methyl}piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-6-ethyl-6-methyl-2-(propylthio)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4974488.png)
![N-(4-chlorobenzyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4974493.png)
![2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid](/img/structure/B4974503.png)
![N-[1-{[2-(5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-2-(2,5-dimethoxyphenyl)vinyl]benzamide](/img/structure/B4974505.png)
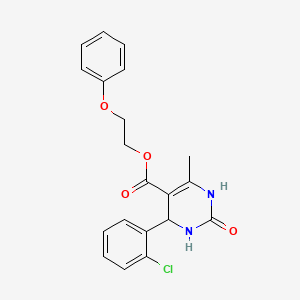
![1-methoxy-3-[3-(3-methylphenoxy)propoxy]benzene](/img/structure/B4974522.png)
![ethyl 4-[N-(methylsulfonyl)-N-phenylglycyl]-1-piperazinecarboxylate](/img/structure/B4974524.png)
![7,9,11-trimethyl-3-(2-phenylethyl)-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B4974537.png)
